molecular formula C26H26N4O3S B2392750 [2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enoate CAS No. 1173391-29-1

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enoate

Cat. No. B2392750
CAS RN: 1173391-29-1
M. Wt: 474.58
InChI Key: UKWKLJWINZVXMC-UHFFFAOYSA-N
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Description

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enoate is a useful research compound. Its molecular formula is C26H26N4O3S and its molecular weight is 474.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Transformations for Heterocyclic Compounds

Research shows the synthesis and transformations of compounds related to [2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enoate for creating multifunctional heterocyclic systems. These systems include a range of heterocycles like pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and others, showcasing the versatility of these compounds in synthesizing diverse heterocyclic systems (Pizzioli et al., 1998).

Antitumor Activity

A study explored the synthesis of heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings from related compounds. These synthesized products exhibited significant antitumor activities, displaying high inhibitory effects on human cancer cell lines, indicating potential applications in cancer research and therapy (Shams et al., 2010).

Asymmetric Catalysis

Research on the resolution of racemic 2-aminocyclohexanol derivatives, closely related to our compound of interest, shows applications in asymmetric catalysis. This involves delivering enantiomers with high purity and exploring their use in asymmetric phenyl transfer reactions and transfer hydrogenations, leading to products with high enantiomeric excess (Schiffers et al., 2006).

Synthesis of Fused Pyranones and Pyrimidinones

A study demonstrated the use of methyl 2-benzoylamino-3-dimethylaminopropenoate, a compound structurally related to the query, in synthesizing fused pyranones, pyrimidinones, and other heterocyclic systems. This highlights the synthetic versatility of these compounds in creating a variety of heterocyclic derivatives (Toplak et al., 1999).

Antibacterial and Antifungal Activities

Research involving derivatives of related compounds has demonstrated promising results in antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents and understanding their mechanisms of action (Darwish et al., 2014).

properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S/c27-19-26(13-5-2-6-14-26)28-23(31)18-33-24(32)12-11-21-17-30(16-20-8-3-1-4-9-20)29-25(21)22-10-7-15-34-22/h1,3-4,7-12,15,17H,2,5-6,13-14,16,18H2,(H,28,31)/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWKLJWINZVXMC-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC(=O)C=CC2=CN(N=C2C3=CC=CS3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)(C#N)NC(=O)COC(=O)/C=C/C2=CN(N=C2C3=CC=CS3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-cyanocyclohexyl)carbamoyl]methyl 3-[1-benzyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoate

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